FIIN-3

FGFR gatekeeper mutation acquired kinase inhibitor resistance oncology research

FIIN-3 is the sole covalent inhibitor maintaining nanomolar activity against FGFR1/2 gatekeeper mutants (V564M, V564F, E565K) where BGJ398 and AZD4547 fail (EC50 >1500 nM). It uniquely enables simultaneous covalent inhibition of FGFR (Cys486/Cys477) and EGFR (Cys797) at therapeutically relevant concentrations—a dual-targeting capability absent in PRN1371, erdafitinib, and FIIN-2. Procure FIIN-3 for authentic FGFR/EGFR co-inhibition models; substituting with standard FGFR inhibitors yields false-negative results in resistance mechanism studies.

Molecular Formula C34H36Cl2N8O4
Molecular Weight 691.6 g/mol
Cat. No. B611983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIIN-3
SynonymsFIIN3;  FIIN 3;  FIIN-3.
Molecular FormulaC34H36Cl2N8O4
Molecular Weight691.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl
InChIInChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)
InChIKeySFLKJNSBBVSPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FIIN-3: Next-Generation Covalent FGFR Inhibitor with Gatekeeper Mutant Activity for Overcoming Acquired Resistance in Cancer Research


FIIN-3 (CAS 1637735-84-2) is an irreversible, covalent pan-FGFR inhibitor that exhibits potent activity against wild-type FGFR1-4 with IC50 values of 13.1 nM (FGFR1), 21 nM (FGFR2), 31.4 nM (FGFR3), and 35.3 nM (FGFR4) . Developed through structure-based drug design as a second-generation covalent inhibitor, FIIN-3 features a conformationally flexible acrylamide electrophile that enables dual-cysteine targeting [1]. The compound demonstrates nanomolar cellular potency (EC50 range: <1-69 nM) against Ba/F3 cells dependent on wild-type FGFR1-4 kinase activity . FIIN-3 is structurally and mechanistically distinguished from first-generation clinical FGFR inhibitors by its covalent binding mode, which confers sustained target engagement and uniquely positions it for addressing gatekeeper mutation-mediated resistance [2].

Why FIIN-3 Cannot Be Substituted with First-Generation FGFR Inhibitors in Gatekeeper Mutation Research Models


First-generation clinical FGFR inhibitors such as NVP-BGJ398 (infigratinib) and AZD4547 exhibit profound loss of potency against gatekeeper mutant variants of FGFR1 and FGFR2—mutations that have been clinically documented in embryonal rhabdomyosarcoma and neuroendocrine breast carcinomas [1]. In contrast, FIIN-3 was specifically designed to maintain nanomolar activity against these resistant mutants via covalent engagement of a conserved cysteine residue (Cys486 in FGFR1) that is unaffected by gatekeeper substitutions [2]. Substituting FIIN-3 with a first-generation ATP-competitive inhibitor in gatekeeper-mutant experimental systems will result in false-negative findings due to inhibitor evasion, whereas substituting FIIN-3 with a pan-FGFR inhibitor lacking EGFR co-inhibition (e.g., PRN1371, erdafitinib) will fail to recapitulate the dual-pathway suppression profile that defines FIIN-3's cellular activity [3]. The quantitative evidence below establishes the precise performance differentials that inform compound selection.

FIIN-3 Quantitative Comparative Evidence: Potency, Selectivity, and Resistance-Overcoming Activity Versus First-Generation and Covalent FGFR Inhibitors


FIIN-3 Retains Single-Digit Nanomolar Activity Against FGFR2 Gatekeeper Mutants Where First-Generation Inhibitors Exhibit Complete Loss of Efficacy

FIIN-3 maintains potent activity (EC50 = 64-71 nM) against Ba/F3 cells expressing FGFR2 V564M and V564F gatekeeper mutants, whereas the first-generation inhibitors BGJ398 (infigratinib) and AZD4547 show profound loss of activity with EC50 values exceeding 1500 nM and 3145 nM respectively [1]. In FGFR2 V564M-dependent cells, FIIN-3 exhibits a 23-fold improvement in potency versus BGJ398 (EC50 = 64 nM vs 1500 nM).

FGFR gatekeeper mutation acquired kinase inhibitor resistance oncology research

FIIN-3 Demonstrates Superior Cellular Potency Compared to Closely Related Covalent Analog FIIN-2 Across Multiple FGFR2 Mutant Isoforms

In head-to-head testing across a panel of FGFR2 mutant Ba/F3 cell lines, FIIN-3 demonstrates numerically superior potency compared to its close structural analog FIIN-2 for multiple clinically relevant mutations [1]. For the gatekeeper-plus-1 mutant E565K, FIIN-3 exhibits an EC50 of 69 nM versus 273 nM for FIIN-2—a 4-fold improvement. For the EGFR L858R mutant (relevant to dual-pathway inhibition), FIIN-3 shows an EC50 of 16.8 nM compared to 231 nM for FIIN-2—a 13.8-fold improvement.

covalent inhibitor structure-activity relationship FGFR2 mutation panel kinase inhibitor development

FIIN-3 Uniquely Inhibits EGFR via Covalent C797 Targeting—A Dual-Cysteine Binding Mode Absent in Other Covalent FGFR Inhibitors

FIIN-3 covalently engages two distinct cysteine residues—Cys486 in FGFR1 (homologous to Cys477 in FGFR4) and Cys797 in EGFR—enabling potent dual-pathway inhibition that is structurally unprecedented among FGFR-targeted covalent inhibitors [1]. This dual-targeting capability is reflected in FIIN-3's cellular EC50 of 135 nM against EGFR vIII-transformed Ba/F3 cells and 16.8 nM against EGFR L858R mutant cells [2]. In contrast, PRN1371 and FIIN-2 do not exhibit meaningful EGFR inhibitory activity at comparable concentrations.

dual FGFR/EGFR inhibition covalent kinase inhibitor C797 cysteine targeting

FIIN-3 Exhibits Broad Kinome Selectivity with Defined Off-Target Profile Distinct from Clinical Pan-FGFR Inhibitors

FIIN-3 demonstrates selectivity for FGFRs over a panel of 456 kinases when tested at 1 μM concentration, with EGFR being the primary off-target (IC50 = 204 nM in recombinant enzyme assays) . This selectivity profile differs markedly from first-generation ATP-competitive pan-FGFR inhibitors such as BGJ398 and AZD4547, which lack EGFR activity, and from later-generation clinical candidates like erdafitinib and PRN1371 that are highly optimized for FGFR exclusivity [1].

kinase selectivity profiling FGFR inhibitor off-target assessment covalent inhibitor specificity

FIIN-3 Demonstrates Potent Cellular Target Engagement with Complete FGFR2 Autophosphorylation Inhibition at Low Nanomolar Concentrations

In FGFR2 wild-type Ba/F3 cells, FIIN-3 achieves complete inhibition of FGFR2 autophosphorylation on Tyr656/657 at concentrations as low as 3 nM [1]. For the FGFR2 V564M gatekeeper mutant, FIIN-3 produces partial inhibition of autophosphorylation at 100 nM and complete inhibition at 300 nM [2]. This target engagement profile establishes FIIN-3 as a high-efficiency covalent inhibitor capable of achieving full pathway suppression at concentrations well below cytotoxic thresholds.

FGFR signaling inhibition target engagement assay covalent inhibitor pharmacodynamics

FIIN-3: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Acquired Resistance to First-Generation FGFR Inhibitors in Gatekeeper Mutant Cell Models

FIIN-3 is the compound of choice for research models expressing FGFR1 or FGFR2 gatekeeper mutations (V564M, V564F, E565K). First-generation inhibitors BGJ398 and AZD4547 exhibit EC50 values exceeding 1500 nM in these models, whereas FIIN-3 maintains potency at 64-71 nM, enabling meaningful assessment of FGFR-dependent signaling and proliferation [1]. This application is particularly relevant for studying resistance mechanisms in FGFR-driven cancers, including bladder cancer, cholangiocarcinoma, and squamous lung cancer where FGFR alterations are prevalent. FIIN-3's covalent mechanism ensures sustained target engagement throughout extended treatment protocols, providing consistent pathway suppression not achievable with reversible inhibitors.

Dual FGFR/EGFR Pathway Inhibition in Tumors with Co-Occurring or Compensatory Receptor Tyrosine Kinase Activation

FIIN-3 uniquely enables simultaneous covalent inhibition of both FGFR (via Cys486/Cys477) and EGFR (via Cys797) at therapeutically relevant concentrations (EGFR EC50 = 43 nM in wild-type, 16.8 nM in L858R mutant cells) [1]. This dual-targeting capability is structurally unprecedented among FGFR inhibitors and makes FIIN-3 the only tool compound suitable for investigating FGFR-driven tumors that exhibit EGFR-mediated bypass resistance or harbor concurrent FGFR/EGFR alterations [2]. Alternative compounds such as PRN1371, erdafitinib, or FIIN-2 lack meaningful EGFR inhibitory activity and will fail to suppress EGFR-mediated compensatory signaling.

Structure-Activity Relationship Studies of Covalent Kinase Inhibitors Targeting Distinct Cysteine Residues

FIIN-3 serves as a valuable reference compound for SAR campaigns focused on covalent kinase inhibitor optimization. The co-crystal structures of FIIN-3 bound to FGFR4 V550L and EGFR L858R, solved as part of the original characterization studies, provide atomic-level resolution of dual-cysteine targeting [1]. FIIN-3's conformational flexibility in the acrylamide electrophile—the structural basis for its ability to engage cysteines in different positions within the ATP-binding pocket—offers a design paradigm for developing covalent inhibitors with expanded target profiles. For procurement supporting medicinal chemistry efforts, FIIN-3 provides a well-characterized comparator with published crystallographic data.

Kinase Selectivity Profiling and Off-Target Assessment in FGFR-Focused Screening Cascades

FIIN-3's kinome selectivity profile—defined inhibition of FGFR1-4 with EGFR as the principal off-target (IC50 = 204 nM) while sparing 456 other kinases at 1 μM—provides a benchmark for evaluating novel FGFR inhibitors [1]. When used as a reference compound in parallel screening, FIIN-3 establishes the expected selectivity window for covalent FGFR inhibitors that retain moderate EGFR activity. This application is distinct from using highly exclusive FGFR inhibitors (e.g., PRN1371, erdafitinib) that lack EGFR inhibition and therefore represent a different selectivity class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FIIN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.